molecular formula C25H32ClN5O3 B15189935 Hydroxynefazodone, (S)- CAS No. 301530-74-5

Hydroxynefazodone, (S)-

Cat. No.: B15189935
CAS No.: 301530-74-5
M. Wt: 486.0 g/mol
InChI Key: VKGQYGXMUUBRBD-FQEVSTJZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydroxynefazodone involves multiple steps, starting from the precursor nefazodone. The primary synthetic route includes the hydroxylation of nefazodone, which can be achieved through various chemical reactions involving specific reagents and conditions .

Industrial Production Methods: Industrial production of hydroxynefazodone typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hydroxynefazodone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxynefazodone can lead to the formation of various oxidized metabolites .

Scientific Research Applications

Hydroxynefazodone has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Hydroxynefazodone is unique due to its specific hydroxylation, which enhances its interaction with serotonin and norepinephrine receptors. This modification contributes to its distinct pharmacological profile compared to other similar compounds .

Properties

CAS No.

301530-74-5

Molecular Formula

C25H32ClN5O3

Molecular Weight

486.0 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-[(1S)-1-hydroxyethyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one

InChI

InChI=1S/C25H32ClN5O3/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22/h2-5,7-10,19-20,32H,6,11-18H2,1H3/t20-/m0/s1

InChI Key

VKGQYGXMUUBRBD-FQEVSTJZSA-N

Isomeric SMILES

C[C@@H](C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O

Canonical SMILES

CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

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